H-N-Me-Gln-OH

Overview

Description

Synthesis Analysis

The synthesis of Gln containing peptides has been achieved using Solid Phase Peptide Synthesis (SPPS) and Glu (OH)-1-OAll . An effective scheme for including imidazole heterocycle to C- and/or N-terminus of Gln residue was created by means of the allyl group as α-COOH protecting group for Fmoc-Glu .Molecular Structure Analysis

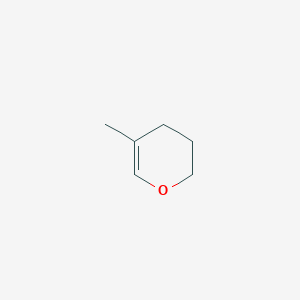

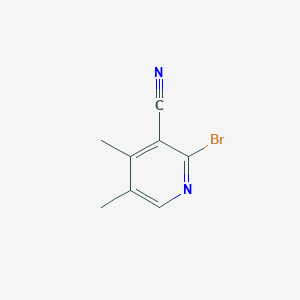

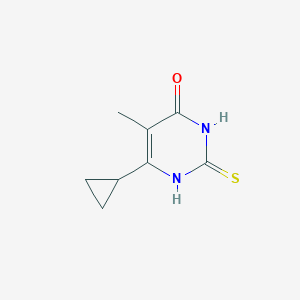

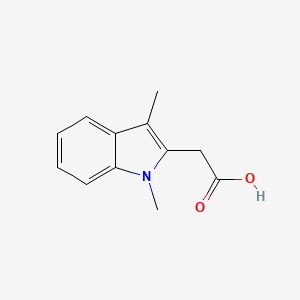

The molecular formula of H-N-Me-Gln-OH is C6H12N2O3. The Fmoc-N-Me-Gln-OH molecule contains a total of 52 bonds, including 30 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds .Scientific Research Applications

Hydroxyl Radicals (•OH) in Chemical Reactions and Environmental Implications

Reactivity and Formation Mechanisms

Hydroxyl radicals (•OH) are among the most reactive species in atmospheric chemistry, contributing to the oxidation of pollutants and playing a critical role in the chemistry of natural waters and biological systems (Gligorovski et al., 2015). Their formation through various pathways, including photochemical reactions and interactions with other radicals, highlights the complexity of chemical processes in the environment.

Applications in Water Treatment

Research on α-nickel-hydroxide (α-Ni(OH)2) nanocrystals has shown promising results for catalyzing the oxygen evolution reaction (OER) in water electrolysis, a critical process for hydrogen production (Gao et al., 2014). This underscores the potential of hydroxyl radicals and related species in enhancing clean energy technologies.

Insights into Atmospheric Chemistry

Studies have explored the mechanisms and kinetics of hydroxyl radicals reacting with various compounds, shedding light on atmospheric oxidation processes and the removal of pollutants. The behavior of hydroxyl radicals at low temperatures and their interactions with organic molecules have significant implications for understanding atmospheric chemistry across different environmental conditions (Heard, 2018).

Impact on Biological Systems

Hydroxyl radicals are involved in biological systems, where they can both contribute to cellular damage and serve as signaling molecules. The balance and management of •OH radicals are crucial for maintaining health and preventing disease, illustrating the biological significance of these reactive species.

properties

IUPAC Name |

5-amino-2-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZFSNZOGAXEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-N-Me-Gln-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone](/img/structure/B1642939.png)

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1642975.png)